molecular formula C9H22Cl2N2 B6243259 rac-(1s,4s)-4-[(dimethylamino)methyl]cyclohexan-1-amine dihydrochloride, cis CAS No. 2408957-60-6

rac-(1s,4s)-4-[(dimethylamino)methyl]cyclohexan-1-amine dihydrochloride, cis

Cat. No. B6243259
M. Wt: 229.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1s,4s)-4-[(dimethylamino)methyl]cyclohexan-1-amine dihydrochloride, cis (hereafter referred to as rac-DMAC-DC) is a synthetic compound that is used in scientific research. It has a wide range of applications, from biochemical and physiological studies to lab experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for rac-(1s,4s)-4-[(dimethylamino)methyl]cyclohexan-1-amine dihydrochloride, cis involves the reaction of cyclohexanone with dimethylamine followed by reduction with sodium borohydride. The resulting amine is then reacted with hydrochloric acid to form the dihydrochloride salt.

Starting Materials
Cyclohexanone, Dimethylamine, Sodium borohydride, Hydrochloric acid

Reaction
Cyclohexanone is reacted with dimethylamine in the presence of a catalyst such as p-toluenesulfonic acid to form rac-(1s,4s)-4-[(dimethylamino)methyl]cyclohexan-1-ol., The resulting alcohol is then reduced with sodium borohydride to form rac-(1s,4s)-4-[(dimethylamino)methyl]cyclohexan-1-amine., The amine is then reacted with hydrochloric acid to form the dihydrochloride salt of rac-(1s,4s)-4-[(dimethylamino)methyl]cyclohexan-1-amine.

Scientific Research Applications

Rac-DMAC-DC has a wide range of scientific research applications. It has been used to study the effects of phospholipids on membrane proteins, to investigate the role of cyclic nucleotides in signal transduction pathways, and to study the mechanism of action of certain drugs. In addition, it has also been used in studies of enzyme kinetics and in the development of new drugs.

Mechanism Of Action

Rac-DMAC-DC acts as a partial agonist of the muscarinic acetylcholine receptor, which is involved in the regulation of various physiological functions. It binds to the receptor and activates it, resulting in the release of calcium ions and the subsequent activation of signaling pathways. This leads to the production of various biochemical and physiological effects.

Biochemical And Physiological Effects

Rac-DMAC-DC has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells, which can lead to the activation of various signaling pathways. In addition, it has been shown to increase the production of nitric oxide, which can lead to the relaxation of smooth muscle cells and the increased permeability of blood vessels. Furthermore, it has been shown to increase the levels of serotonin in the brain, which can lead to an antidepressant effect.

Advantages And Limitations For Lab Experiments

Rac-DMAC-DC has several advantages for lab experiments. It is a stable compound that is easy to synthesize and can be used in a variety of laboratory settings. Furthermore, it is relatively non-toxic and can be used in a wide range of concentrations. However, it does have some limitations. For example, it is not very soluble in water and can be difficult to dissolve. In addition, it can be difficult to obtain in large quantities.

Future Directions

There are a variety of potential future directions for research involving rac-DMAC-DC. It could be used to study the effects of phospholipids on membrane proteins, to further investigate the role of cyclic nucleotides in signal transduction pathways, and to develop new drugs. In addition, it could be used to study the mechanism of action of certain drugs, to study enzyme kinetics, and to further explore its biochemical and physiological effects. Finally, it could be used to develop new methods of synthesis and to explore new applications in the laboratory.

properties

CAS RN

2408957-60-6

Product Name

rac-(1s,4s)-4-[(dimethylamino)methyl]cyclohexan-1-amine dihydrochloride, cis

Molecular Formula

C9H22Cl2N2

Molecular Weight

229.2

Purity

95

Origin of Product

United States

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